N-[2-(1H-imidazol-4-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
imidazole-4-ethyl-N’-trifluoromethylphenylurea , is a compound with a complex structure. Let’s break it down:
-
Imidazole: : Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It is amphoteric, displaying both acidic and basic properties. Imidazole serves as a core structure in various natural products, including histidine, purine, and DNA-based structures.
-
Urea: : The urea moiety consists of two amide groups connected by a central carbonyl group (NH₂CONH₂). Urea derivatives are commonly found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes:
-
Condensation Reaction
- Imidazole-4-carboxaldehyde reacts with 3-(trifluoromethyl)aniline to form the intermediate imidazole-4-ethyl-N’-trifluoromethylphenylurea.
- The reaction typically occurs in a suitable solvent (e.g., DMF or DMSO) under reflux conditions.
- Acidic or basic catalysts may be employed to facilitate the condensation.
-
Urea Formation
- The intermediate imidazole-4-ethyl-N’-trifluoromethylphenylurea undergoes urea formation by reacting with phosgene or an isocyanate derivative.
- The reaction yields the final compound.
Industrial Production:
- The industrial synthesis of this compound involves large-scale reactions using optimized conditions.
- Precursor chemicals are sourced from commercial suppliers, and the synthesis is carried out in batch or continuous processes.
Chemical Reactions Analysis
Reactivity: Imidazole-4-ethyl-N’-trifluoromethylphenylurea is stable under ambient conditions.
Common Reagents and Conditions: Specific reagents depend on the desired transformation (e.g., oxidants, reducing agents, nucleophiles).
Major Products: Oxidized or reduced derivatives, as well as substituted urea analogs.
Scientific Research Applications
Medicinal Chemistry: Imidazole-containing compounds exhibit diverse pharmacological activities, including antibacterial, antiviral, and anti-inflammatory effects.
Biological Research: Researchers study its interactions with enzymes, receptors, and cellular pathways.
Industry: It may find applications in agrochemicals or materials science.
Mechanism of Action
Targets: Imidazole-4-ethyl-N’-trifluoromethylphenylurea likely interacts with specific proteins or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Unique Features: Its combination of imidazole and urea moieties distinguishes it.
Similar Compounds: Other imidazole-based drugs include clemizole, astemizole, and metronidazole.
Properties
Molecular Formula |
C13H13F3N4O |
---|---|
Molecular Weight |
298.26 g/mol |
IUPAC Name |
1-[2-(1H-imidazol-5-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C13H13F3N4O/c14-13(15,16)9-2-1-3-10(6-9)20-12(21)18-5-4-11-7-17-8-19-11/h1-3,6-8H,4-5H2,(H,17,19)(H2,18,20,21) |
InChI Key |
MDMZMYIJRZZVKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCC2=CN=CN2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.